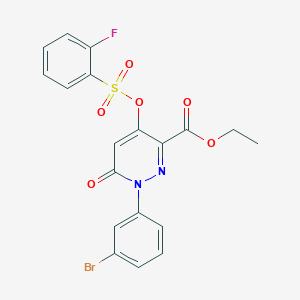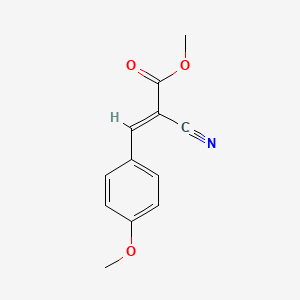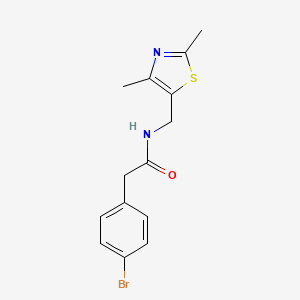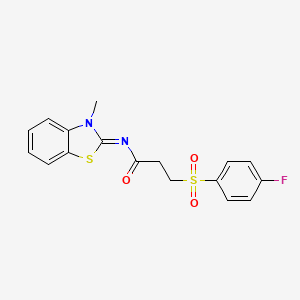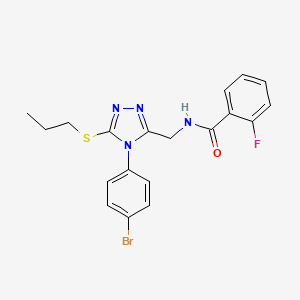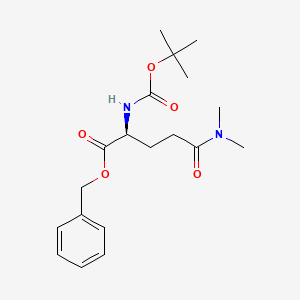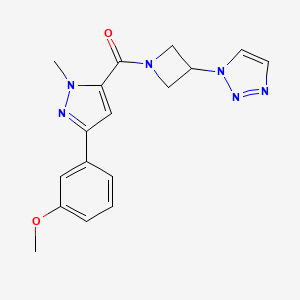
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research efforts have been directed toward synthesizing and characterizing structurally related compounds, emphasizing the importance of precise synthetic routes and the detailed structural elucidation of complex molecules. For instance, Cao et al. (2010) focused on synthesizing and determining the crystal structure of related pyrazole and triazole derivatives, showcasing the relevance of structural analysis in understanding the properties of these compounds (Cao, Dong, Shen, & Dong, 2010). Such studies are foundational for exploring the potential applications of these molecules in various fields, including pharmaceuticals and material science.
Biological Activity
The exploration of biological activities of related compounds is a significant area of interest. For example, the antimicrobial and anti-inflammatory properties of certain pyrazole derivatives have been investigated, highlighting their potential therapeutic applications. Landage, Thube, and Karale (2019) synthesized novel thiazolyl pyrazole and benzoxazole derivatives and assessed their antibacterial activities, providing insights into the structure-activity relationships that govern the antimicrobial efficacy of these molecules (Landage, Thube, & Karale, 2019). Similarly, Arunkumar, Ilango, Manikandan, & Ramalakshmi (2009) studied the anti-inflammatory activity of novel pyrazole derivatives of gallic acid, contributing to the development of new anti-inflammatory agents (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).
Chemical Transformations and Synthetic Methodologies
The development of novel synthetic methodologies for the construction of complex heterocyclic compounds is another area of significant interest. Studies such as those by Alizadeh, Moafi, & Zhu (2015) on regioselective synthesis of pyrazole derivatives using 1,3-dipolar cycloaddition approach demonstrate the ongoing efforts to refine and expand the toolkit available for constructing heterocyclic compounds with potential utility in various applications (Alizadeh, Moafi, & Zhu, 2015).
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-21-16(9-15(19-21)12-4-3-5-14(8-12)25-2)17(24)22-10-13(11-22)23-7-6-18-20-23/h3-9,13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHREGQGMHTNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2835043.png)

![3-Amino-1-thiaspiro[3.3]heptan-2-one;hydrochloride](/img/structure/B2835050.png)

![3,6-Dichloro-2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2835052.png)

